molecular formula C15H18ClNO3 B2898916 N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide CAS No. 2418732-01-9

N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide

Numéro de catalogue B2898916
Numéro CAS: 2418732-01-9
Poids moléculaire: 295.76
Clé InChI: JAWQMKRASKMHJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide, also known as OXA-23, is a carbapenemase enzyme that is commonly found in bacteria such as Acinetobacter baumannii. This enzyme is responsible for the resistance of these bacteria to carbapenem antibiotics, which are often used as a last resort in the treatment of bacterial infections. The emergence of carbapenem-resistant bacteria has become a major public health concern, and the study of OXA-23 and its mechanism of action is crucial in developing new strategies for the treatment of these infections.

Mécanisme D'action

N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide is a carbapenemase enzyme that hydrolyzes carbapenem antibiotics, rendering them ineffective against bacterial infections. The enzyme works by breaking the beta-lactam ring in the antibiotic, which is essential for its antibacterial activity. Once the ring is broken, the antibiotic is no longer able to bind to its target site in the bacterial cell wall, and the infection is able to persist.
Biochemical and Physiological Effects:
The production of this compound has significant physiological effects on bacteria such as Acinetobacter baumannii. The resistance to carbapenem antibiotics allows these bacteria to persist and cause infections that are difficult to treat. In addition, the production of this compound has been shown to alter the bacterial cell wall and membrane, affecting its permeability and ability to interact with other molecules.

Avantages Et Limitations Des Expériences En Laboratoire

The study of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide and its mechanism of action has several advantages and limitations for lab experiments. One advantage is that the enzyme is relatively stable and can be purified for biochemical studies. However, the production of this compound in bacteria can be challenging, and the transfer of the blathis compound gene between bacteria can be unpredictable.

Orientations Futures

There are several future directions for the study of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide and its mechanism of action. One direction is the development of new antibiotics that are not affected by the enzyme, such as beta-lactamase inhibitors. Another direction is the exploration of alternative strategies to inhibit the activity of this compound, such as the use of RNA interference or small molecule inhibitors. Finally, researchers are also investigating the role of this compound in the virulence of Acinetobacter baumannii and its potential as a target for vaccine development.

Méthodes De Synthèse

The synthesis of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide involves the genetic transfer of the blathis compound gene, which codes for the production of the enzyme, from one bacterium to another. This transfer can occur through various mechanisms such as plasmids, transposons, and integrons. Once the gene is transferred, the bacterium is able to produce the this compound enzyme, which confers resistance to carbapenem antibiotics.

Applications De Recherche Scientifique

The study of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide and its mechanism of action has important implications for the development of new antibiotics and the treatment of carbapenem-resistant bacterial infections. Researchers are currently exploring various strategies to inhibit the activity of this compound, such as the use of enzyme inhibitors and the development of new antibiotics that are not affected by the enzyme.

Propriétés

IUPAC Name

N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c16-12-3-1-2-11(8-12)15(4-6-19-7-5-15)10-17-14(18)13-9-20-13/h1-3,8,13H,4-7,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWQMKRASKMHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2CO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.